molecular formula C33H42O12 B10762154 13-Acetyl-9-dihydrobaccatin III

13-Acetyl-9-dihydrobaccatin III

Cat. No.: B10762154
M. Wt: 630.7 g/mol
InChI Key: WPPPFZJNKLMYBW-KLFVOTOESA-N
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Description

13-Acetyl-9-dihydrobaccatin III (CAS 142203-65-4), also known as 9-Dihydro-13-acetylbaccatin III, is a naturally occurring taxoid found in Taxus (yew) species . With a molecular formula of C 33 H 44 O 12 and a molecular weight of 630.68 g/mol, this compound serves as a critical pharmaceutical intermediate and building block in advanced organic synthesis . Its primary research value lies in the field of oncology, where it is a vital precursor in the semi-synthesis of taxane-based chemotherapeutic agents, including paclitaxel (Taxol) and related compounds . In the context of paclitaxel biosynthesis, this compound is recognized as a prominent side-route metabolite . Studies on taxoid-O-acetyl transferases indicate that this compound is part of biosynthetic pathways that divert flux away from the main Taxol production route, making it a point of interest for metabolic engineering aimed at improving yields of desired taxane drugs . For synthetic chemists, this high-purity intermediate (≥98%) provides a versatile scaffold for the development of novel taxane analogs and is also employed as a reference standard in analytical testing and impurity profiling to ensure quality control in pharmaceutical research . This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

Molecular Formula

C33H42O12

Molecular Weight

630.7 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26?,27-,28-,31+,32-,33+/m0/s1

InChI Key

WPPPFZJNKLMYBW-KLFVOTOESA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Acetyl-9-dihydrobaccatin III involves several steps. One common method starts with the extraction of taxanes from the needles of Taxus canadensis. The extracted taxanes are then subjected to acetylation reactions to introduce the acetyl group at the 13th position .

Industrial Production Methods: Industrial production often involves the use of large-scale extraction and purification techniques. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 13-Acetyl-9-dihydrobaccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pharmaceutical Development

Intermediate for Taxol Analog Synthesis
13-Acetyl-9-dihydrobaccatin III serves as a precursor in the synthesis of paclitaxel (Taxol) and its derivatives. Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The synthesis pathways often involve converting this compound into other taxane derivatives, enhancing their potency and therapeutic profiles .

Mechanism of Action
The compound exhibits significant biological activity, particularly in cancer treatment. It modulates microtubule dynamics effectively, competing with paclitaxel for binding to tubulin. This interaction is crucial for understanding its mechanism of action and developing more effective analogs.

Anti-Cancer Properties
Research has demonstrated that this compound possesses anti-cancer properties. Its ability to inhibit cell proliferation has been observed in various cancer cell lines, suggesting potential applications in targeted cancer therapies. Studies indicate that it can induce apoptosis through the stabilization of microtubules, similar to paclitaxel but potentially with fewer side effects.

Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has shown promise in treating inflammatory diseases. Its anti-inflammatory effects could be beneficial in conditions such as arthritis or other chronic inflammatory disorders.

Comparative Analysis of Related Compounds

The following table summarizes key compounds related to this compound, highlighting their structural features and unique characteristics:

Compound Name Structural Features Unique Characteristics
Baccatin IIIPrecursor to taxol; contains multiple hydroxyl groupsDirect precursor for taxol synthesis
PaclitaxelStabilizes microtubules; used in chemotherapyWell-known anticancer drug; derived from baccatin III
10-Deacetylbaccatin IIILacks acetyl group; less potent than taxolIntermediate in taxol biosynthesis
7-EpitaxolModified taxol; altered side chainEnhanced potency against certain cancer types

The unique acetylation pattern of this compound allows it to serve as a critical intermediate for developing novel taxol derivatives with potentially improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 13-Acetyl-9-dihydrobaccatin III involves its role as a precursor to taxol. Taxol stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action is crucial in cancer treatment as it prevents the proliferation of cancer cells . The molecular targets include tubulin, a protein that forms microtubules .

Comparison with Similar Compounds

Key Differences :

  • C9-C10 Bond : The dihydro modification at C9-C10 distinguishes it from paclitaxel and baccatin III, which retain the double bond .

Stability and Reactivity

  • Baccatin III : More chemically stable due to the intact oxetane ring and absence of labile dihydro modifications .

Q & A

Q. What analytical methods are recommended for identifying 13-Acetyl-9-dihydrobaccatin III in plant extracts?

Methodological Answer:

  • UPLC-ESI-MS : Use Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) for structural identification. Compare retention times and mass spectra (positive ion mode) with authenticated reference standards (e.g., ChromaDex, Sigma Aldrich) and literature data .
  • Chromatographic Validation : Include taxoid standards like baccatin III, 10-deacetylbaccatin III, and paclitaxel for cross-validation. Use C18 reverse-phase columns with gradients of acetonitrile/water (0.1% formic acid) for optimal separation .
  • Quality Control : Validate method precision with triplicate injections and spike-recovery tests (≥95% recovery).

Q. How is this compound prepared as an analytical standard?

Methodological Answer:

  • Purification : Isolate the compound from Taxus cell cultures using preparative HPLC with a phenyl-hexyl column and isocratic elution (methanol:water = 65:35) .
  • Standardization : Confirm purity (≥99%) via HPLC-DAD (227 nm) and NMR spectroscopy. Store standards at -20°C in amber vials to prevent photodegradation .
  • Certification : Cross-validate with commercial standards (e.g., TRC, Sigma Aldrich) using melting point analysis and FT-IR .

Q. What is the role of this compound in taxoid biosynthesis?

Methodological Answer:

  • Biosynthetic Pathway : Acts as a precursor in the hydroxylation and acetylation steps leading to paclitaxel. Key enzymes include cytochrome P450 monooxygenases (e.g., CYP725A4) and acetyltransferases .
  • Tracer Studies : Use 14^{14}C-labeled glucose in Taxus cell cultures to track incorporation into the diterpenoid backbone via radio-TLC .
  • Elicitor Response : Methyl jasmonate (100 µM) enhances its production by up to 3-fold in elicited cell cultures over 7–14 days .

Advanced Research Questions

Q. How can contradictory data in structural elucidation of this compound be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine 2D NMR (e.g., 1^{1}H-13^{13}C HMBC, COSY) with X-ray crystallography to resolve stereochemical ambiguities. For example, the C9 hydroxyl configuration can be confirmed via NOESY correlations .
  • Mass Spectral Interpretation : Use high-resolution MS (HRMS) to distinguish between isobaric taxoids. The molecular ion [M+Na]+^+ at m/z 647.25 (C33_{33}H42_{42}O12_{12}) is diagnostic .
  • Comparative Analysis : Compare spectral data with synthesized analogs (e.g., 9-DHAB III) to validate assignments .

Q. What experimental strategies optimize semi-synthesis of paclitaxel analogs from this compound?

Methodological Answer:

  • Protecting Groups : Use triethylsilyl (TES) protection for C7 and C10 hydroxyls to direct regioselective acylation at C13 .
  • Side-Chain Coupling : Employ β-lactam synthons (e.g., N-benzoyl-(2R,3S)-phenylisoserine) with EDCI/HOBt catalysis in anhydrous DCM (yield: 60–75%) .
  • Deacetylation : Optimize alkaline hydrolysis (K2_2CO3_3/MeOH, 0°C) to retain the C9 hydroxyl group while removing C10 acetyl .

Q. How do elicitors like methyl jasmonate enhance this compound yields in bioreactors?

Methodological Answer:

  • Dose-Response Optimization : Test elicitor concentrations (10–200 µM) and exposure durations (24–72 hrs). Peak production occurs at 100 µM for 48 hrs in Taxus canadensis cultures .
  • Metabolic Profiling : Use time-course LC-MS to correlate elicitor timing with taxoid accumulation. Late-stage elicitation (day 10–14) maximizes precursor availability .
  • Scale-Up Challenges : Address oxygen transfer limitations in stirred-tank bioreactors by adjusting agitation rates (150–200 rpm) and sparging with 0.1 vvm O2_2 .

Q. What are the challenges in isolating this compound from complex plant matrices?

Methodological Answer:

  • Matrix Interference : Remove co-eluting flavonoids and phenolics via solid-phase extraction (SPE) with C18 cartridges and 70% methanol elution .
  • Displacement Chromatography : Use HP-20 resin and gradient elution (ethanol:water = 30–95%) to resolve hydrophilic taxoids. Purity post-HPLC fractions to ≥95% .
  • Stability Monitoring : Assess degradation under UV light and varying pH (4–9). Stability is optimal at pH 5.0 and 4°C .

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